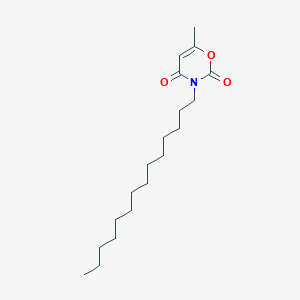![molecular formula C13H10BrNO B14590098 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide CAS No. 61395-18-4](/img/structure/B14590098.png)
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a heterocyclic compound that features a fused oxazole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, leading to the formation of the oxazole ring fused to the pyridine ring . The reaction conditions often include solvents like acetonitrile or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions can vary widely but often involve solvents like dichloromethane, acetonitrile, or ethanol, and may require catalysts or specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Applications De Recherche Scientifique
2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic systems such as:
Imidazole derivatives: Known for their broad range of biological activities.
Pyridinium salts: Widely studied for their reactivity and applications in various fields.
Oxazole derivatives: Noted for their diverse biological potential.
Uniqueness
What sets 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide apart is its unique fused ring system, which combines the properties of both oxazole and pyridine rings. This fusion results in distinct electronic and steric properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
61395-18-4 |
|---|---|
Formule moléculaire |
C13H10BrNO |
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
2-phenyl-[1,2]oxazolo[2,3-a]pyridin-8-ium;bromide |
InChI |
InChI=1S/C13H10NO.BrH/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-14(12)15-13;/h1-10H;1H/q+1;/p-1 |
Clé InChI |
YDNWDQDXKCNCQL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3O2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,9-Dimethoxy-4-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14590036.png)

![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(4-chlorophenyl)ethan-1-imine]](/img/structure/B14590047.png)





![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)

![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
